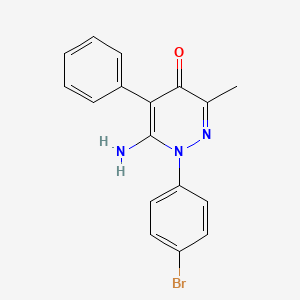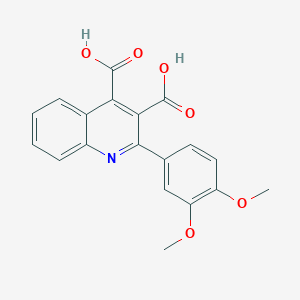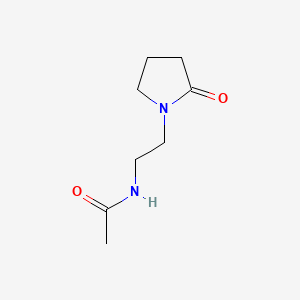
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-, also known as Piracetam, is a nootropic drug that enhances cognitive functions such as memory and learning. It belongs to the racetams group and has a chemical structure characterized by a 2-oxo-pyrrolidone base. This compound is widely studied for its potential therapeutic effects on cognitive impairments and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by the reaction with ammonia to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated forms .
科学研究应用
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of amides and lactams.
Biology: Investigated for its effects on cellular processes and neuroprotection.
Medicine: Explored for its potential in treating cognitive impairments, dementia, and other neurological disorders.
Industry: Utilized in the development of cognitive enhancers and nootropic supplements
作用机制
The mechanism of action of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of acetylcholine, a neurotransmitter associated with memory and learning. Additionally, it may improve blood flow and oxygen utilization in the brain, contributing to its cognitive-enhancing effects .
相似化合物的比较
Similar Compounds
Piracetam: The parent compound with similar cognitive-enhancing properties.
Aniracetam: A more potent analog with additional anxiolytic effects.
Oxiracetam: Known for its stimulating effects and cognitive benefits.
Levetiracetam: Used as an antiepileptic drug with a different mechanism of action
Uniqueness
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is unique due to its well-documented safety profile and extensive research supporting its cognitive-enhancing effects. Unlike some of its analogs, it has a broader range of applications and is widely used in both clinical and research settings .
属性
CAS 编号 |
67129-40-2 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-4-6-10-5-2-3-8(10)12/h2-6H2,1H3,(H,9,11) |
InChI 键 |
YIDRCZQGTWNIHB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



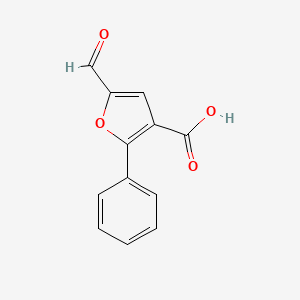
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
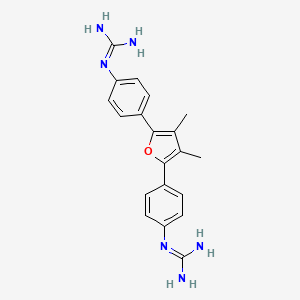

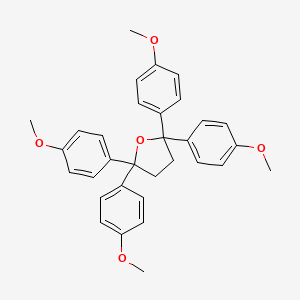
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
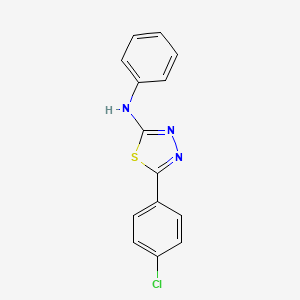
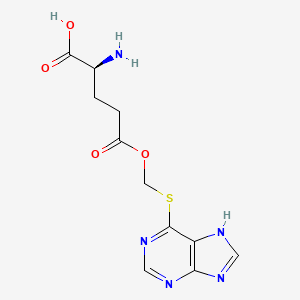

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
